8-methoxy-4-methyl-N-[5-(tetrahydrofuran-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine
Description
This compound belongs to the quinazoline-triazine hybrid family, characterized by a quinazolin-2-amine core linked to a 1,3,5-triazine moiety substituted with a tetrahydrofuran-2-ylmethyl group. Its molecular formula is C₂₁H₂₄N₆O₂ (calculated molecular weight: ~392.46 g/mol), with structural features that balance lipophilicity and solubility .
Properties
Molecular Formula |
C18H24N6O2 |
|---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
8-methoxy-4-methyl-N-[3-(oxolan-2-ylmethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]quinazolin-2-amine |
InChI |
InChI=1S/C18H24N6O2/c1-12-14-6-3-7-15(25-2)16(14)22-18(21-12)23-17-19-10-24(11-20-17)9-13-5-4-8-26-13/h3,6-7,13H,4-5,8-11H2,1-2H3,(H2,19,20,21,22,23) |
InChI Key |
DVHGTGMKQJICLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC=C(C2=NC(=N1)NC3=NCN(CN3)CC4CCCO4)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 8-methoxy-4-methyl-N-[5-(tetrahydrofuran-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine involves multiple steps, starting with the preparation of the quinazoline core. The synthetic route typically includes:
Formation of the Quinazoline Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the quinazoline ring.
Introduction of the Methoxy and Methyl Groups: Methoxylation and methylation reactions are carried out to introduce the methoxy and methyl groups at specific positions on the quinazoline ring.
Formation of the Tetrahydrofuran Moiety: The tetrahydrofuran ring is synthesized separately and then attached to the quinazoline core through a series of coupling reactions.
Formation of the Triazine Ring: The triazine ring is formed by cyclization reactions involving appropriate precursors.
Final Coupling: The final step involves coupling the tetrahydrofuran and triazine moieties to the quinazoline core to form the target compound.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs.
Chemical Reactions Analysis
8-methoxy-4-methyl-N-[5-(tetrahydrofuran-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or ketones.
Reduction: Reduction reactions can be carried out to convert the quinazoline core to its dihydro or tetrahydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the quinazoline and triazine rings.
Coupling Reactions: The compound can participate in coupling reactions with various electrophiles or nucleophiles to form new derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols.
Scientific Research Applications
8-methoxy-4-methyl-N-[5-(tetrahydrofuran-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and potential biological activity. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules
Biological Research: The compound is used in biological research to study its effects on various biological pathways and molecular targets. It may be used to investigate the mechanisms of action of related compounds.
Industrial Applications: The compound may have applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 8-methoxy-4-methyl-N-[5-(tetrahydrofuran-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Triazine Ring
Compound A : 6-Methoxy-N-[5-(4-Methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-methylquinazolin-2-amine
- Molecular Formula : C₂₁H₂₄N₆O₂ (392.46 g/mol) .
- Key Differences : The triazine substituent is a 4-methoxybenzyl group instead of tetrahydrofuran-2-ylmethyl.
- Impact : The methoxybenzyl group increases aromaticity and may enhance π-π stacking with biological targets but reduces solubility compared to the tetrahydrofuran group .
Compound B : N-[5-(2-Methoxyethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4,8-dimethylquinazolin-2-amine
- Molecular Formula : C₁₉H₂₄N₆O (376.44 g/mol) .
- Key Differences : The triazine is substituted with a 2-methoxyethyl chain, and the quinazoline has an additional methyl group at position 6.
- Impact : The linear methoxyethyl group improves flexibility and aqueous solubility, while the 8-methyl group may sterically hinder target binding .
Compound C : 6-Ethyl-N-{5-[(Furan-2-yl)methyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-4-methylquinazolin-2-amine
Variations in the Quinazoline Core
Compound D : 6-Chloro-N-[5-(3-Methoxypropyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-phenylquinazolin-2-amine
- Molecular Formula : C₂₂H₂₃ClN₆O (434.91 g/mol) .
- Key Differences : Chlorine at position 6 and a phenyl group at position 4 on the quinazoline.
- Impact : The chloro and phenyl groups significantly increase lipophilicity, which may enhance tissue penetration but reduce solubility. The phenyl group could also introduce steric effects .
Physicochemical and Pharmacokinetic Insights
- Solubility : The target compound’s tetrahydrofuran substituent likely improves water solubility compared to analogs with bulky aromatic groups. For example, a related benzothiazole-triazine analog (C₁₅H₁₉N₅OS) exhibits a solubility of 42.1 µg/mL at pH 7.4 .
- Metabolic Stability : The tetrahydrofuran ring may resist oxidative metabolism better than furan or methoxyethyl groups, which are prone to enzymatic degradation .
- Toxicity : Compounds with halogen substituents (e.g., chlorine in Compound D) or pesticidal triazine derivatives (e.g., metsulfuron methyl ester) show higher toxicity risks compared to the target compound, which lacks these groups .
Biological Activity
8-Methoxy-4-methyl-N-[5-(tetrahydrofuran-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine is a complex organic compound notable for its unique structural features, including a quinazoline core, a tetrahydrofuran moiety, and a triazine structure. This combination suggests potential biological activities that warrant thorough investigation.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 370.4 g/mol. The presence of various functional groups enables interactions with multiple biological targets.
| Structural Features | Description |
|---|---|
| Quinazoline Core | Central to its biological activity; known for interactions with various receptors. |
| Tetrahydrofuran Moiety | Contributes to solubility and bioavailability. |
| Triazine Structure | Involves in enzyme inhibition mechanisms. |
Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Preliminary studies suggest that it may modulate enzyme activity and receptor interactions, leading to potential therapeutic effects in various diseases.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular responses.
- Receptor Binding : It has been suggested that the compound can bind to receptors associated with neurodegenerative diseases and cancer, similar to other quinazoline derivatives.
Case Studies and Research Findings
Recent empirical studies have begun to elucidate the biological effects of this compound:
-
Anticancer Activity : In vitro studies have indicated that derivatives of quinazoline compounds exhibit significant cytotoxicity against various cancer cell lines. The specific role of the tetrahydrofuran and triazine components in enhancing this activity remains under investigation.
- Example: A study demonstrated that similar quinazoline derivatives inhibited tumor growth in xenograft models.
- Neuroprotective Effects : Research has also explored the potential neuroprotective properties of related compounds in models of neurodegeneration. These studies suggest that modulation of neurotransmitter systems may be a mechanism through which this compound exerts its effects .
- Antimicrobial Properties : Some derivatives have shown promising results against bacterial strains, indicating potential applications in treating infections .
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique aspects of 8-methoxy-4-methyl-N-[5-(tetrahydrofuran-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amines compared to structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Quinazoline Derivatives | Similar core structure | Variability in substituents affects activity |
| Triazine Derivatives | Contain triazine rings | Different functional groups lead to diverse properties |
| Tetrahydrofuran Derivatives | Include tetrahydrofuran rings | Variability in substituents alters reactivity |
The unique combination of structural motifs—quinazoline, tetrahydrofuran, and triazine—suggests potentially novel biological activities and applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
